molecular formula C13H15N5O4 B3718463 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

Cat. No.: B3718463
M. Wt: 305.29 g/mol
InChI Key: PDOHPXFQSLXGKB-MKMNVTDBSA-N
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Description

This compound is a triazinone derivative featuring a hydrazine-based Schiff base linkage. Its structure combines a 1,2,4-triazin-3-one core with a substituted phenyl hydrazone moiety. The methyl substituent on the triazinone ring may influence solubility and metabolic stability.

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-7-12(15-13(20)18-16-7)17-14-6-8-4-9(21-2)11(19)10(5-8)22-3/h4-6,19H,1-3H3,(H2,15,17,18,20)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHPXFQSLXGKB-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazinone Family

Triazinone derivatives vary based on substituents attached to the core heterocycle. For example:

  • Compound 5e/5f (): These benzimidazole-sulfonyl derivatives lack the hydrazone linkage but share sulfonamide groups. Their bioactivity often centers on proton pump inhibition or antimicrobial effects, differing from the phenolic interactions of the target compound.
  • Compound 4e (): A pyrazole-tetrazole hybrid with coumarin substituents.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 5e/5f Compound 4e
Molecular Weight (g/mol) ~350 (estimated) ~600 (5e) ~500 (4e)
LogP ~1.8 (predicted) ~3.5 (sulfonyl groups) ~2.9 (coumarin moiety)
Hydrogen Bond Donors 2 (hydrazine + hydroxyl) 0 1 (amide)
Bioactivity Focus Antioxidant/antimicrobial Proton pump modulation Enzyme inhibition

The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability than 5e/5f but reduced solubility compared to 4e. Its hydrogen-bonding capacity may favor interactions with redox-sensitive targets (e.g., tyrosinase or xanthine oxidase) .

Research Findings and Limitations

No direct studies on the target compound are available in the provided evidence. However, inferences can be drawn:

  • Antioxidant Potential: The 4-hydroxy-3,5-dimethoxyphenyl group is structurally similar to antioxidants like syringic acid, suggesting free radical scavenging activity.
  • Stability Concerns : Hydrazone linkages are prone to hydrolysis under acidic conditions, which may limit oral bioavailability compared to sulfonamide or tetrazole-based analogues .

Biological Activity

The compound 5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O3C_{17}H_{19}N_5O_3 with a molecular weight of approximately 329.37 g/mol. The structure features a triazine ring system substituted with various functional groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and apoptosis.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer properties .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays:

  • DPPH Scavenging Assay : Demonstrated a strong ability to scavenge free radicals.

Anti-inflammatory Effects

Research suggests that the compound may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on HT29 (colon cancer) and Jurkat (T-cell leukemia) cells showed significant growth inhibition when treated with the compound. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models have been used to assess the efficacy of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerIC50 (µg/mL)1.61 - 1.98
AntioxidantDPPH ScavengingHigh scavenging ability
Anti-inflammatoryCytokine InhibitionReduced IL-6 levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
Reactant of Route 2
Reactant of Route 2
5-[(2E)-2-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

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